- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,
Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

97859-49-9 structure
商品名:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-5-(hydroxymethyl)oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (R)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-
- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)
- EN300-137499
- DB-223438
- AKOS026728049
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-
- (R)-5-hydroxymethyloxazolidin-2-one
- SCHEMBL523804
- CS-0131343
- LSYOFPBORRARMF-GSVOUGTGSA-N
- MFCD26407853
- 97859-49-9
- WS-03143
- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD26407853
- インチ: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
- InChIKey: LSYOFPBORRARMF-GSVOUGTGSA-N
- ほほえんだ: C([C@H]1CNC(=O)O1)O
計算された属性
- せいみつぶんしりょう: 117.04300
- どういたいしつりょう: 117.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 93.0 ºC (isopropanol )
- ようかいど: 可溶性(491 g/l)(25ºC)、
- PSA: 58.56000
- LogP: -0.58410
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137499-0.1g |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 0.1g |
$288.0 | 2023-02-15 | |
eNovation Chemicals LLC | D381643-5g |
(R)-5-(hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 95% | 5g |
$995 | 2023-09-04 | |
Chemenu | CM116273-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$1000 | 2021-08-06 | |
abcr | AB480275-250 mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |
97859-49-9 | 250MG |
€190.70 | 2023-07-10 | ||
Ambeed | A862592-250mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 250mg |
$53.0 | 2025-02-24 | |
Ambeed | A862592-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$132.0 | 2025-02-24 | |
eNovation Chemicals LLC | D381643-1g |
(R)-5-(hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 95% | 1g |
$395 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 250MG |
¥ 217.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 5g |
¥ 3,504.00 | 2023-03-30 | |
Enamine | EN300-137499-5.0g |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 5.0g |
$3439.0 | 2023-02-15 |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Pancreatin
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
リファレンス
- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
リファレンス
- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
リファレンス
- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOBTetrahedron: Asymmetry, 2006, 17(8), 1281-1289,
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
リファレンス
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
リファレンス
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
合成方法 7
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
リファレンス
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivativesTetrahedron: Asymmetry, 2004, 15(10), 1659-1665,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
リファレンス
- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
リファレンス
- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
リファレンス
- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
リファレンス
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
リファレンス
- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugsItaly, 1995, 6(5), 1181-90,
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- (R)-3-Amino-1,2-propanediol
- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-
- 4-methylbenzene-1-sulfonic acid
- 5-[(Acetyloxy)methyl]-2-oxazolidinone
- 3-Amino-1,2-propandiol
- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-
- (R)-benzyl 2-oxooxazolidine-5-carboxylate
- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
5. Book reviews
97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) 関連製品
- 1344084-26-9(Butanamide, N-(2-amino-1,1-dimethylethyl)-)
- 1568040-74-3((1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol)
- 102212-40-8(1,3-dimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2228544-20-3((2-chloropyridin-4-yl)methyl sulfamate)
- 1820639-50-6(2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride)
- 1105235-23-1(N-2-chloro-5-(trifluoromethyl)phenyl-2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamide)
- 1092276-61-3(N-(2-fluoro-4-methylphenyl)thiolan-3-amine)
- 1353983-24-0(2-(2-Methoxymethyl-piperidin-1-yl)-ethylamine)
- 1903449-73-9(1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone)
- 2228911-79-1(1-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):192.0/741.0